5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
“5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” is a compound that contains a triazole ring, a fluorophenyl group, and a thiol group. Triazoles are a class of five-membered rings that contain three nitrogen atoms and two carbon atoms. They are known for their diverse chemical reactivity and are used in many areas of chemistry . The fluorophenyl group is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached, and the thiol group (-SH) is similar to an alcohol group but with a sulfur atom instead of an oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of the triazole ring, the fluorophenyl group, and the thiol group. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could potentially be used to analyze the structure .
Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including cycloadditions, substitutions, and reductions . The reactivity of “this compound” would likely be influenced by the electron-withdrawing fluorine atom on the phenyl ring and the nucleophilic sulfur atom in the thiol group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar thiol group and the electronegative fluorine atom could affect its solubility, while the aromatic phenyl ring could contribute to its stability .
Safety and Hazards
Future Directions
The study and application of triazole-containing compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic chemistry . The unique properties of “5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” could make it a subject of interest for future studies.
Mechanism of Action
Target of Action
Compounds like “5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and its intended use .
Mode of Action
Once the compound binds to its target, it could inhibit or activate the function of the target, leading to a change in a biological process .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it could influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological process it influences. This could range from changes in gene expression to alterations in cell behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, influencing the function of the biomolecule .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can be both direct, through binding to cellular components, and indirect, through changes in the cellular environment .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Properties
IUPAC Name |
5-(2-fluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUUROSHCZTVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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